methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
“Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a chemical compound that is part of the 1,2,4-benzothiadiazine-1,1-dioxide family . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . Various functional groups can be attached to the ring, influencing its activity . For instance, a halo group at the 7 and 8 positions of the ring can yield active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring can also affect the activity .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis Methodology : A novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, related to methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, were synthesized using ultrasonic mediated N-alkylation and ring expansion methods (Zia-ur-Rehman et al., 2009).
- Antimicrobial Properties : These compounds displayed promising antibacterial and DPPH radical scavenging activities, highlighting their potential in antimicrobial applications (Zia-ur-Rehman et al., 2009).
Microwave Assisted Synthesis and Structural Activity Relationship
- Synthesis Under Microwave Irradiation : Another series of similar compounds were synthesized under microwave conditions, demonstrating a more efficient and rapid method of production (Ahmad et al., 2011).
- Activity Against Microbial Agents : These synthesized compounds showed moderate to significant anti-microbial activities, indicating their use in combating bacterial and fungal infections (Ahmad et al., 2011).
Novel Photochemical Rearrangements
- Photochemical Studies : Research into the photochemical behavior of 4-alkyl or 4-phenyl substituted 2,3-dihydro-6H-1,3-thiazine-5-carboxylates, related compounds, has revealed interesting rearrangements under light exposure, indicating potential applications in photochemistry (Bhatia et al., 1998).
Application as Precursors in Synthesis
- Role as Precursors : Methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, a structurally similar compound, has been used as a precursor in the synthesis of various quaternary ammonium derivatives with potential antiosteoarthritis applications (Vidal et al., 2006).
Safety and Hazards
The safety data sheet for a related compound, 4-(Acetylamino)phenyl acetate, indicates that it causes serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
methyl 4-(4-acetamidophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-12(21)19-13-7-9-14(10-8-13)20-11-17(18(22)25-2)26(23,24)16-6-4-3-5-15(16)20/h3-11H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXQHCGKNAYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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